Ethyl 2-(3,4-Methylenedioxyphenyl)cyanoacetate
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Overview
Description
Ethyl 2-(3,4-Methylenedioxyphenyl)cyanoacetate is an organic compound that features a benzodioxole ring, a cyano group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-Methylenedioxyphenyl)cyanoacetate typically involves the reaction of 1,3-benzodioxole with ethyl cyanoacetate under basic conditions. A common method includes the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-Methylenedioxyphenyl)cyanoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Ethyl 2-(3,4-Methylenedioxyphenyl)cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-Methylenedioxyphenyl)cyanoacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-3-aminopropane: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
Ethyl 2-(3,4-Methylenedioxyphenyl)cyanoacetate is unique due to its combination of a benzodioxole ring and a cyanoacetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-2-cyanoacetate |
InChI |
InChI=1S/C12H11NO4/c1-2-15-12(14)9(6-13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,7H2,1H3 |
InChI Key |
VZLJZWMFANDPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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